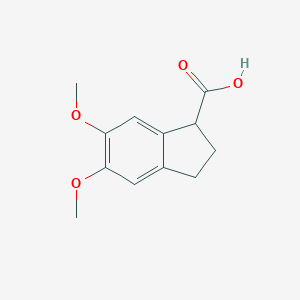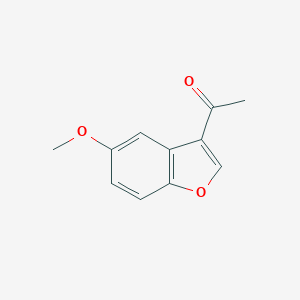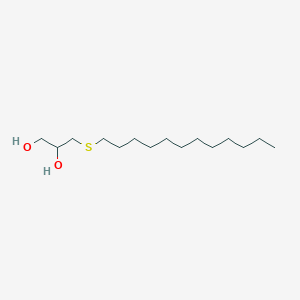
3-Dodecylthio-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecylthio-1,2-propanediol is a chemical compound that is widely used in scientific research due to its unique properties. It is a thioether derivative of the commonly used 1,2-propanediol, which makes it an ideal compound for various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 3-Dodecylthio-1,2-propanediol is not fully understood. However, it is believed to interact with lipid membranes and alter their physical properties. This, in turn, affects the behavior of proteins that are associated with the membrane. Additionally, it is believed to affect the activity of various enzymes that are involved in lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Dodecylthio-1,2-propanediol are diverse and depend on the specific system being studied. In general, it has been shown to affect the activity of various enzymes involved in lipid metabolism. It has also been shown to affect the behavior of proteins associated with lipid membranes. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Dodecylthio-1,2-propanediol in lab experiments include its unique properties as a surfactant and its ability to interact with lipid membranes. Additionally, it is a relatively stable compound that can be easily synthesized in the lab. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research on 3-Dodecylthio-1,2-propanediol. One potential area of research is the development of new antimicrobial agents based on its unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, future research could focus on the development of new methods for synthesizing and handling this compound in a safe and efficient manner.
Conclusion:
In conclusion, 3-Dodecylthio-1,2-propanediol is a unique compound that has many potential applications in scientific research. Its ability to interact with lipid membranes and affect the behavior of proteins makes it an ideal candidate for studying various biochemical and physiological systems. While there are limitations to its use, careful handling and further research could lead to new discoveries and applications for this compound.
Aplicaciones Científicas De Investigación
3-Dodecylthio-1,2-propanediol is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological studies. It is also used as a model compound for studying the behavior of thioethers in biological systems. Additionally, it is used as a probe for studying the interaction of proteins with lipid membranes.
Propiedades
Número CAS |
18023-86-4 |
|---|---|
Nombre del producto |
3-Dodecylthio-1,2-propanediol |
Fórmula molecular |
C15H32O2S |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
3-dodecylsulfanylpropane-1,2-diol |
InChI |
InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 |
Clave InChI |
QIPYUDGFTOQZHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCSCC(CO)O |
Otros números CAS |
18023-86-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

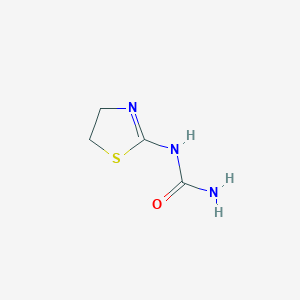

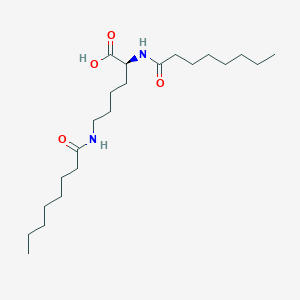
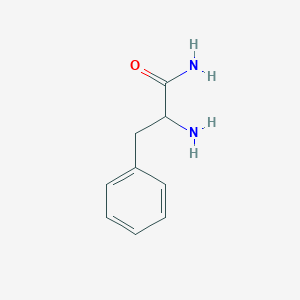
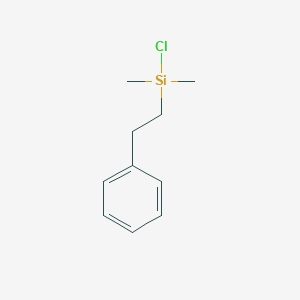
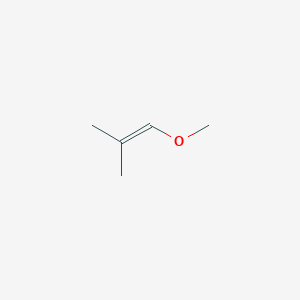
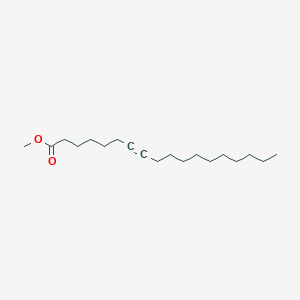
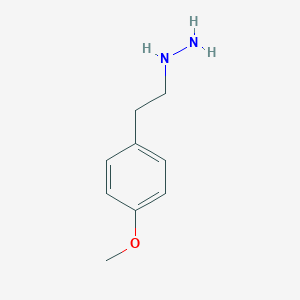
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
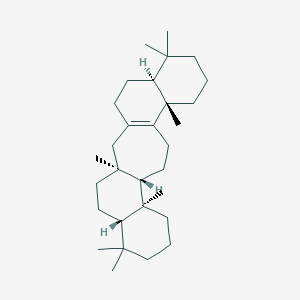
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
